molecular formula C12H15NO2 B13254053 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid

2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13254053
M. Wt: 205.25 g/mol
InChI Key: FWGGDULDQIYLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a methyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridin-3-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridin-3-yl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)cyclopentane-1-carboxylic acid
  • 2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid
  • 2-Methyl-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid

Comparison: Compared to its analogs, 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid exhibits unique properties due to the position of the pyridin-3-yl group. This positioning can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-9-4-2-6-12(9,11(14)15)10-5-3-7-13-8-10/h3,5,7-9H,2,4,6H2,1H3,(H,14,15)

InChI Key

FWGGDULDQIYLOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.